Dibutyl carbonate is a dialkyl carbonate with the chemical formula and a molecular weight of approximately 174.24 g/mol. It appears as a colorless to nearly colorless liquid and is characterized by its low toxicity and volatility, making it a favorable solvent and reagent in various chemical processes. Its structure consists of two butyl groups attached to a carbonate functional group, which contributes to its unique chemical properties and reactivity .
The ability of dibutyl carbonate to participate in these reactions makes it valuable in organic synthesis and industrial applications.
Dibutyl carbonate can be synthesized through various methods:
Dibutyl carbonate finds numerous applications across various fields:
While detailed interaction studies specifically focusing on dibutyl carbonate are scarce, its role as an electrophile suggests potential interactions with nucleophiles in various chemical environments. The compound's ability to undergo nucleophilic substitution reactions indicates that it can participate in forming diverse organic compounds.
Dibutyl carbonate shares structural similarities with other dialkyl carbonates. Here are some comparable compounds:
| Compound Name | Molecular Formula | Characteristics |
|---|---|---|
| Dimethyl carbonate | Lower molecular weight; used as a solvent and reagent | |
| Diethyl carbonate | Similar structure; different reactivity due to ethyl groups | |
| Diphenyl carbonate | Used in polycarbonate production; varies in physical properties |
Dibutyl carbonate is unique due to its balance of low toxicity, low volatility, and high thermal stability. These characteristics make it particularly suitable for applications requiring stable solvents. Additionally, its ability to undergo transesterification reactions with various alcohols enhances its versatility in organic synthesis compared to similar compounds .
Dibutyl-d9 carbonate represents a deuterium-labeled analogue of dibutyl carbonate, belonging to the organic carbonate class of compounds [1] [20]. The molecular structure consists of a central carbonate functional group with two butyl chains attached through ester linkages [20] [21]. This carbonate ester exhibits the characteristic planar OC(OC)₂ core configuration that confers structural rigidity to the molecule [20].
The isotopic configuration of dibutyl-d9 carbonate involves the selective replacement of nine hydrogen atoms with deuterium isotopes, resulting in the molecular formula C₉H₉D₉O₃ [1]. The deuterium substitution pattern affects the butyl chains, where deuterium atoms replace specific hydrogen positions while maintaining the overall carbonate ester framework [1]. The SMILES notation for the deuterated compound incorporates [2H] designations to represent the deuterium positions within the molecular structure [1].
The carbonate functional group maintains its characteristic structure with a carbonyl carbon bonded to two ester oxygen atoms, each connecting to the respective butyl chains [20] [22]. The unique carbon-oxygen double bond exhibits a shortened bond length of approximately 1.173 Å, while the carbon-oxygen single bonds display more ether-like characteristics with bond distances around 1.326 Å [20].
The molecular formula of dibutyl-d9 carbonate is definitively established as C₉H₉D₉O₃, representing nine carbon atoms, nine hydrogen atoms, nine deuterium atoms, and three oxygen atoms [1]. The molecular weight of this deuterated compound is 183.293 g/mol, which represents a significant increase from its non-deuterated counterpart [1].
The molecular weight calculation demonstrates the substantial impact of deuterium incorporation on the overall mass of the compound. Based on standard atomic weights, the deuterated version exhibits a molecular weight increase of approximately 9.054 g/mol compared to regular dibutyl carbonate, representing a 5.20% mass increase due to isotopic substitution.
| Component | Number of Atoms | Atomic Weight (g/mol) | Total Mass (g/mol) |
|---|---|---|---|
| Carbon | 9 | 12.011 | 108.099 |
| Hydrogen | 9 | 1.008 | 9.072 |
| Deuterium | 9 | 2.014 | 18.126 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | 30 | - | 183.294 |
The accurate mass of dibutyl-d9 carbonate is recorded as 183.182, providing precise mass spectrometric identification capabilities [1]. This isotopic labeling makes the compound particularly valuable for analytical applications requiring mass differentiation from the parent compound.
The physical properties of dibutyl-d9 carbonate are influenced by the isotopic substitution effects inherent to deuterium incorporation [8] [9]. While specific density measurements for the deuterated analogue were not found in available literature, the parent dibutyl carbonate exhibits a density of 0.9237 g/cm³ at 20°C [4] [7]. Deuteration typically results in increased density due to the higher atomic mass of deuterium compared to hydrogen [9] [28].
The boiling point characteristics of carbonate esters are influenced by intermolecular forces and molecular weight [4] [7]. Regular dibutyl carbonate demonstrates a boiling point range of 85-90°C at 11 Torr pressure and 206.6°C at atmospheric pressure [4] [7] . The deuterated version would be expected to exhibit a slightly elevated boiling point due to the increased molecular weight and potential changes in vibrational modes associated with deuterium substitution [8] [9].
| Property | Dibutyl Carbonate | Expected Effect in Dibutyl-d9 Carbonate |
|---|---|---|
| Density (g/cm³) | 0.9237 at 20°C [4] | Increased due to deuterium mass |
| Boiling Point (°C) | 85-90 at 11 Torr [4] | Slightly elevated |
| Boiling Point (°C) | 206.6 at 760 mmHg [7] | Marginally higher |
Deuterium isotope effects on physical properties arise from the fundamental differences in atomic mass and nuclear spin between hydrogen and deuterium [9] [23]. These effects manifest as changes in vibrational frequencies, bond strengths, and intermolecular interactions that collectively influence macroscopic physical properties [8] [23].
The solubility profile of dibutyl-d9 carbonate reflects the inherent characteristics of carbonate esters, which typically exhibit good solubility in organic solvents while maintaining limited water solubility [25]. The parent dibutyl carbonate demonstrates insolubility in water but shows excellent solubility in various organic solvents [14] [25].
Carbonate esters possess moderate polarity characteristics, with propylene carbonate serving as an example of polar, aprotic solvent behavior with a high molecular dipole moment of 4.9 D [26]. This polarity profile influences the solubility patterns observed in carbonate compounds [26]. The deuterated version would be expected to maintain similar solubility characteristics, with potential minor modifications due to isotopic effects on intermolecular interactions [8] [9].
The solubility behavior in organic systems remains favorable due to the preservation of the carbonate ester structure and the hydrophobic nature of the butyl chains [25]. The deuterium substitution primarily affects vibrational properties rather than the fundamental electronic characteristics that govern solubility [8] [23].
The comparative analysis between dibutyl-d9 carbonate and its non-deuterated analogue reveals several key differences arising from isotopic substitution effects [8] [9] [23]. Regular dibutyl carbonate possesses the molecular formula C₉H₁₈O₃ with a molecular weight of 174.24 g/mol, compared to the deuterated version's formula of C₉H₉D₉O₃ and molecular weight of 183.293 g/mol [1] [4].
| Property | Dibutyl Carbonate | Dibutyl-d9 Carbonate | Difference |
|---|---|---|---|
| Molecular Formula | C₉H₁₈O₃ [4] | C₉H₉D₉O₃ [1] | 9H → 9D |
| Molecular Weight | 174.24 g/mol [4] | 183.293 g/mol [1] | +9.053 g/mol |
| Mass Increase | - | - | 5.20% |
| Melting Point | <25°C [4] | Expected similar | Minimal change |
| Density | 0.9237 g/cm³ [4] | Expected higher | Increased |
The structural framework remains identical between the two compounds, with both maintaining the characteristic carbonate ester configuration [1] [4] [20]. The deuterium substitution occurs specifically at nine positions within the butyl chains, preserving the overall molecular architecture while introducing isotopic labeling [1].
Bond strength characteristics differ between the compounds due to the fundamental properties of deuterium compared to hydrogen [9] [30]. Carbon-deuterium bonds exhibit greater bond dissociation energy compared to carbon-hydrogen bonds, with C-D bonds requiring approximately 341.4 kJ/mol compared to 338.4 kJ/mol for C-H bonds [34]. This difference contributes to enhanced thermal stability in the deuterated compound [34].
Deuterium isotope effects significantly influence the physical properties of organic compounds through multiple mechanisms [8] [9] [23]. The fundamental basis for these effects lies in the mass difference between hydrogen and deuterium, which affects vibrational frequencies, zero-point energies, and intermolecular interactions [9] [30].
Vibrational frequency shifts represent a primary manifestation of deuterium substitution effects [8] [9]. The heavier deuterium atoms cause attached bonds to absorb at lower frequencies in infrared spectroscopy, with O-D stretching frequencies appearing at significantly lower wavenumbers compared to O-H stretches [31]. This frequency shift reflects the reduced vibrational modes associated with deuterium-containing bonds [8].
The kinetic isotope effect influences reaction rates and bond-breaking processes in deuterated compounds [30] [31]. Primary kinetic isotope effects demonstrate that bonds involving deuterium exhibit significantly higher activation energies for dissociation compared to corresponding hydrogen bonds [30] [34]. This effect contributes to enhanced thermal stability observed in many deuterated organic compounds [34].
| Isotope Effect Category | Mechanism | Impact on Properties |
|---|---|---|
| Mass Effect | Increased atomic weight | Higher density, altered boiling point |
| Vibrational Effect | Lower vibrational frequencies | Modified spectroscopic properties |
| Zero-point Energy | Reduced zero-point vibrations | Enhanced bond stability |
| Kinetic Effect | Higher activation barriers | Increased thermal stability |
Thermodynamic isotope effects manifest through changes in equilibrium constants and stability relationships [27] [29]. These effects arise from differences in zero-point energies between deuterated and non-deuterated bonds, influencing the relative stability of different molecular conformations [27].
The density changes associated with deuteration reflect both the direct mass increase and potential alterations in molecular packing [28]. Heavy water provides a classical example, exhibiting a density increase of approximately 10.6% compared to normal water due to deuterium substitution [9]. Similar but less pronounced effects would be expected in deuterated organic compounds [28].
Laboratory-scale synthesis of dibutyl-d9 carbonate employs several well-established methodologies adapted for deuterium incorporation. The most prevalent approach involves transesterification of dimethyl carbonate with deuterated butanol, which has demonstrated conversion rates of up to 99% with 95% selectivity under optimized conditions . This method utilizes ionic liquid catalysts, particularly tetraethylammonium prolinate, which achieves optimal performance at 110°C for 4 hours with a 1:4 dimethyl carbonate to butanol molar ratio .
Alternative heterogeneous catalysts have shown promising results for laboratory applications. Zinc-titanium oxide nanoplates (3ZnTi-400) provide 51% yield at 205°C, while potassium carbonate achieves 72% yield at 90°C with a 1:6 dimethyl carbonate to butanol ratio . These catalysts offer the advantage of easier separation and potential for recyclability in laboratory settings.
The urea alcoholysis route represents another viable laboratory approach, involving the reaction of urea with n-butanol under catalytic conditions [2]. This method typically operates at temperatures ranging from 130-150°C in the first stage, followed by elevated temperatures of 180-220°C for 10-20 hours. Metal oxide catalysts facilitate this transformation, yielding 60-85% of the desired carbonate product [3].
Carbon dioxide utilization methodologies have emerged as environmentally favorable laboratory routes. The reaction of butanol with carbon dioxide in the presence of strong organic bases and dehydrating agents can achieve 23% yield of dibutyl carbonate after 48 hours [4]. While yields are modest, this approach aligns with green chemistry principles and utilizes carbon dioxide as a feedstock.
Deuterium incorporation into dibutyl carbonate structures requires strategic consideration of multiple methodological approaches. Acid-catalyzed hydrogen-deuterium exchange represents the most straightforward approach, utilizing deuterated acetic acid (CH3COOD) as the deuterium source [5]. This method achieves 95-98% deuterium incorporation at elevated temperatures of 80-180°C, with iterative treatments enhancing incorporation efficiency.
Base-mediated deuteration using dimethyl sulfoxide-d6 (DMSO-d6) offers metal-free conditions with high selectivity [6]. The reaction proceeds at 120°C using potassium hydroxide as the base, achieving 90-95% deuterium incorporation. This method avoids the use of expensive deuterated reagents while maintaining good incorporation rates.
Metal-catalyzed exchange reactions provide precise site selectivity through heterogeneous platinum group metal catalysts [7]. Palladium-on-carbon catalyzed systems in heavy water achieve site-selective deuteration under mild hydrogenation conditions, with heat promoting exchange at inactive carbon-hydrogen bonds and heterocyclic nuclei. Platinum-on-carbon demonstrates particularly high affinity toward aromatic nuclei, enhancing exchange reactions under milder conditions [7].
Electrochemical deuteration utilizing heavy water electrolysis offers sustainable deuterium incorporation [8]. This approach generates deuterium gas in situ from deuterium oxide electrolysis, providing an economical deuterium source compared to commercial deuterium gas. The method operates under mild conditions and achieves 70-85% deuterium incorporation [8].
The titanocene-mediated system (Cp2TiCl/D2O/Mn) provides a cheap and sustainable approach for deuteration [9] [10]. This system mediates deuterium atom transfer from deuterium oxide to various functional groups under environmentally friendly conditions, achieving 80-95% deuterium incorporation at temperatures ranging from 25-80°C [9].
Transesterification represents the most widely studied and commercially viable approach for dibutyl carbonate synthesis. The reaction proceeds through consecutive transesterification of dimethyl carbonate with ethanol, forming ethyl methyl carbonate as an intermediate before yielding diethyl carbonate [11]. This mechanism can be adapted for butanol systems to produce dibutyl carbonate with high efficiency.
Homogeneous catalytic systems utilizing sodium ethoxide demonstrate excellent activity for transesterification reactions [11]. The catalyst concentration directly correlates with reaction rate, following a linear relationship that enables precise control over reaction kinetics. Temperature dependence follows Arrhenius behavior, allowing optimization of reaction conditions for maximum yield.
Heterogeneous catalytic approaches offer significant advantages for industrial implementation. Aluminum oxide-supported catalysts loaded with 14 weight percent potassium 3-amino-1,2,4-triazole (KATriz) demonstrate remarkable selectivity control [12]. Under optimized conditions with a dimethyl carbonate to ethanol ratio of 1:10, diethyl carbonate selectivity reaches 91%. Conversely, adjusting the ratio to 4:1 achieves 99% selectivity for ethyl methyl carbonate [12].
Titanium-praseodymium based catalysts prepared via co-precipitation methods enhance yield and selectivity [13]. The Ti0.96Pr0.04 catalyst achieves 81.7% propylene carbonate conversion with 71.6% selectivity for dimethyl carbonate at 170°C. The oxygen vacancy concentrations in mixed oxide catalysts significantly influence yield and selectivity outcomes [13].
The ionic liquid catalysis approach utilizes proline-based ionic liquids for highly efficient transesterification . Tetraethylammonium prolinate ([N2222][Pro]) and N,N,N,N'-tetraethylquaternary ammonium L-prolinate achieve 99% dimethyl carbonate conversion with 95% dibutyl carbonate selectivity. These catalysts demonstrate excellent recyclability, maintaining activity for five cycles without significant deactivation .
Carbon dioxide utilization in dibutyl carbonate synthesis represents an attractive approach for sustainable chemical production. Direct synthesis from carbon dioxide and alcohols utilizes dibutyltin(IV) oxide as a catalyst system [14]. This approach converts carbon dioxide and butanol directly to dibutyl carbonate, though yields typically range from 20-60% depending on reaction conditions.
The cooperative catalytic system combining cerium oxide, organic bases, and dehydrating agents demonstrates promising results for atmospheric pressure carbon dioxide utilization [4]. This system employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for chemical carbon dioxide capture, tetraalkyl orthosilicates as dehydrating agents, and cerium oxide as the catalyst. Using n-butanol and tetrabutyl orthosilicate, dibutyl carbonate yields of 23% are achieved after 48 hours [4].
Low-pressure carbon dioxide methodologies enable utilization of dilute carbon dioxide streams, including simulated exhaust gas containing 15 volume percent carbon dioxide [4]. The chemical carbon dioxide capture approach using organic bases increases the effective carbon dioxide concentration in the reaction medium, enabling synthesis under atmospheric pressure conditions. This methodology successfully produces dialkyl carbonates even with simulated coal-fired power plant exhaust gas containing carbon dioxide (15 volume percent), sulfur dioxide (500 ppm), nitrogen dioxide (500 ppm), and carbon monoxide (300 ppm) [4].
Carbonate-promoted carboxylation utilizes intermediate-temperature molten salts containing cesium or potassium cations [15]. These systems enable carbonate ions to deprotonate weakly acidic carbon-hydrogen bonds, generating carbon-centered nucleophiles that react with carbon dioxide to form carboxylates. Operating temperatures range from 200-350°C, providing an alternative pathway for carbon dioxide incorporation [15].
The alkyl halide carbonylation approach employs guanidine-based catalysts for carbon dioxide activation [16]. N-cyclohexyl-N',N',N'',N''-tetramethylguanidine catalyzes the reaction between 1-chlorobutane and carbon dioxide under moderate pressure (160 psig), achieving 73% yield of dibutyl carbonate. This method demonstrates the potential for incorporating carbon dioxide into carbonate structures through halide displacement mechanisms [16].
Purification of dibutyl-d9 carbonate requires specialized protocols adapted for deuterated compounds. Fractional distillation remains the primary purification method, operating under normal pressure at temperatures of 85-90°C at 11 Torr . The process achieves 95-98% purity with recovery rates of 85-95%, making it economically viable for laboratory-scale production.
Extractive distillation utilizing additive-assisted separation significantly enhances purification efficiency [17]. The addition of suitable entrainers breaks azeotropic mixtures and enables separation of close-boiling components. Aniline demonstrates effectiveness as an entrainer for enhancing relative volatility between methanol and dimethyl carbonate, achieving purities exceeding 99% [17].
Melt crystallization provides ultra-high purity products through controlled cooling and heating cycles [18]. The process involves cooling crude dibutyl carbonate from 85-45°C at rates of 0.1-20°C per hour, followed by controlled heating to 70-80°C. This methodology achieves purities of 99.98% with recovery rates of 48-60% [19]. Static and dynamic suspension crystallization methods, including multi-tube crystallizers and plate-type heat exchangers, facilitate industrial implementation [19].
Vacuum distillation protocols accommodate heat-sensitive deuterated compounds by operating under reduced pressure below 100°C [20]. This approach minimizes thermal decomposition while achieving purities of 98-99.5% with recovery rates of 80-90%. Air-sensitive vacuum distillation systems utilizing Perkin triangle apparatus enable fraction collection under inert atmosphere conditions [20].
Quality control analytical methods for deuterated compounds require specialized approaches. Nuclear magnetic resonance spectroscopy utilizing deuterium-induced carbon-13 isotope shifts enables quantification of deuterium incorporation at specific molecular sites [21]. Decoupling both proton and deuterium nuclei resolves carbon-13 resonances of different isotopologues, allowing accurate integration and quantification under short relaxation delays [21].
High-resolution mass spectrometry coupled with liquid chromatography provides comprehensive isotopic enrichment analysis [22]. The method involves recording full scan mass spectra, extracting isotopic ions, and calculating isotopic enrichment of labeled compounds. This approach determines both isotopic purity and structural integrity, with typical isotopic purities ranging from 94.7-99.9% for various deuterated compounds [22].
Gas chromatography-mass spectrometry enables routine quality control analysis, monitoring both chemical purity and isotopic composition. The technique separates isotopologues based on their slightly different physical properties, providing quantitative analysis of deuterium content throughout the molecular structure [23].
Infrared spectroscopy provides complementary analysis of deuterium incorporation through characteristic carbon-deuterium stretching frequencies. The technique enables rapid screening of deuterium content and verification of successful isotopic substitution patterns [23].